molecular formula C20H24N6O5 B1654931 Z-Arg-pNA HCl CAS No. 29542-03-8

Z-Arg-pNA HCl

Cat. No.: B1654931
CAS No.: 29542-03-8
M. Wt: 428.4 g/mol
InChI Key: NRTJWZHOAFLRIR-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Arg-pNA HCl is a synthetic compound commonly used in biochemical research. It is a derivative of arginine, an amino acid, and is often employed as a substrate in enzymatic assays to study protease activity, particularly trypsin-like enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Arg-pNA HCl typically involves the protection of the arginine amino group with a carbobenzoxy (Cbz) group, followed by the coupling of the protected arginine with 4-nitroaniline. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the peptide bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

Z-Arg-pNA HCl undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed by proteases, breaking the peptide bond and releasing 4-nitroaniline.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can also undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using proteases like trypsin.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Hydrolysis: 4-nitroaniline and the corresponding arginine derivative.

    Reduction: 4-aminoaniline derivative.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Z-Arg-pNA HCl is widely used in scientific research, particularly in the following fields:

    Biochemistry: As a substrate in enzymatic assays to study protease activity.

    Medicine: In the development of diagnostic assays for diseases involving protease dysregulation.

    Chemistry: In the synthesis of peptide-based compounds and as a model compound in studying peptide bond formation and cleavage.

    Industry: In the production of biochemical reagents and diagnostic kits.

Mechanism of Action

The primary mechanism of action of Z-Arg-pNA HCl involves its hydrolysis by proteases. The compound serves as a substrate, and upon cleavage by the enzyme, it releases 4-nitroaniline, which can be quantitatively measured. This reaction is used to determine the activity of proteases and to study enzyme kinetics.

Comparison with Similar Compounds

Similar Compounds

  • N(alpha)-Carbobenzoxyarginine-p-nitroanilide
  • N(alpha)-Carbobenzoxylysine-4-nitroanilide
  • N(alpha)-Carbobenzoxyornithine-4-nitroanilide

Uniqueness

Z-Arg-pNA HCl is unique due to its specific structure, which makes it an ideal substrate for trypsin-like proteases. Its nitroaniline moiety allows for easy detection and quantification of enzymatic activity, making it a valuable tool in biochemical research.

Properties

CAS No.

29542-03-8

Molecular Formula

C20H24N6O5

Molecular Weight

428.4 g/mol

IUPAC Name

benzyl N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C20H24N6O5/c21-19(22)23-12-4-7-17(25-20(28)31-13-14-5-2-1-3-6-14)18(27)24-15-8-10-16(11-9-15)26(29)30/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,24,27)(H,25,28)(H4,21,22,23)/t17-/m0/s1

InChI Key

NRTJWZHOAFLRIR-KRWDZBQOSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

sequence

R

Synonyms

CBZ-ArgpNA
N(alpha)-carbobenzoxyarginine-4-nitroanilide
N-(alpha)-carbobenzoxy-L-arginine-para-nitroanilide
N-(alpha)-carbobenzoxyarginine-4-nitroanilide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.